3,5-Diamino-2,6-dimethylbenzoic acid
Overview
Description
3,5-Diamino-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of two amino groups and two methyl groups attached to a benzoic acid core. It is a valuable intermediate in the synthesis of various pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-diamino-2,6-dimethylbenzoic acid typically involves the reduction of 3,5-dinitro-2,6-dimethylbenzoic acid. One common method is the catalytic hydrogenation of 3,5-dinitro-2,6-dimethylbenzoic acid using a hydrogenation catalyst such as Ni-M-Al (where M can be La, Yb, or Ce) under a hydrogen atmosphere . The reaction is carried out in a suitable solvent, and the product is obtained after purification steps .
Industrial Production Methods
Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups is a key step in its synthesis.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a suitable catalyst (e.g., Ni-M-Al) for the reduction of nitro groups.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups at the amino positions.
Major Products Formed
Amino Derivatives:
Scientific Research Applications
3,5-Diamino-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-diamino-2,6-dimethylbenzoic acid involves its ability to participate in nucleophilic substitution reactions due to the presence of amino groups. These reactions can modify the compound’s structure, leading to the formation of derivatives with specific biological or chemical properties . The molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminobenzoic Acid: Similar structure but lacks the methyl groups.
2,6-Dimethylbenzoic Acid: Similar structure but lacks the amino groups.
Uniqueness
3,5-Diamino-2,6-dimethylbenzoic acid is unique due to the presence of both amino and methyl groups on the benzoic acid core. This combination of functional groups allows for diverse chemical reactivity and the formation of a wide range of derivatives .
Properties
IUPAC Name |
3,5-diamino-2,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-6(10)3-7(11)5(2)8(4)9(12)13/h3H,10-11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKOQOQJOSLXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1N)N)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363732 | |
Record name | 3,5-Diamino-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219297-24-2 | |
Record name | 3,5-Diamino-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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